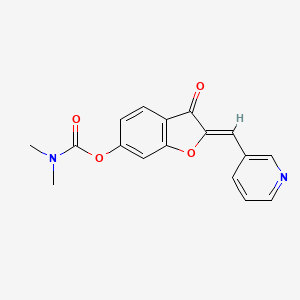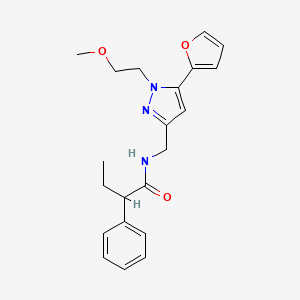![molecular formula C7H14ClNO B2996616 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride CAS No. 1172575-76-6](/img/structure/B2996616.png)
3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride” is a chemical compound that belongs to the class of 3-azabicyclo[3.1.1]heptanes . It is a nitrogen-containing analog of bicyclo[3.1.1]heptanes . The core of this compound has been incorporated into the structure of the antihistamine drug Rupatidine .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes, including “this compound”, has been achieved by the reduction of spirocyclic oxetanyl nitriles . This approach has been found to be general, scalable, and applicable to the synthesis of mono- and polysubstituted 3-azabicyclo[3.1.1]heptanes .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 3-azabicyclo[3.1.1]heptane core . This core is similar to the core of bicyclo[3.1.1]heptanes, with similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of “this compound” is the reduction of spirocyclic oxetanyl nitriles . This reaction proceeds smoothly at room temperature .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride is structurally related to azabicyclo compounds, which have been extensively studied for their unique chemical properties and potential applications in drug discovery. For instance, the 7-azabicyclo[2.2.1]heptan-7-ium chloride, closely related to the compound , has been structurally characterized, highlighting the importance of azabicyclo compounds in the development of new pharmacophores (Britvin & Rumyantsev, 2017). Additionally, advanced building blocks for drug discovery have been synthesized using related 3-azabicyclo[3.2.0]heptanes, demonstrating the utility of these structures in medicinal chemistry (Denisenko et al., 2017).
Multicomponent Cascade Reactions
Azabicyclo compounds have been employed in novel diastereoselective multicomponent cascade reactions, leading to the formation of strained 3-azabicyclo[3.2.0]heptane derivatives. These reactions are significant for the synthesis of complex molecules with high diastereoselectivity, indicating the potential of azabicyclo compounds in synthetic organic chemistry (Kriis et al., 2010).
Versatile Intermediates for Nucleoside Analogues
In the realm of nucleoside analogue synthesis, azabicyclo compounds like 2-azabicyclo[2.2.1]hept-5-en-3-one epoxide have been used as versatile intermediates. These compounds facilitate the efficient synthesis of various nucleoside analogues, showcasing the broad applicability of azabicyclo structures in the development of therapeutic agents (Dominguez & Cullis, 1999).
Pharmacological Properties and Aromatase Inhibition
Azabicyclo compounds have been identified with valuable pharmacological properties, including the efficacy as aromatase inhibitors. This suggests their potential use in treating hormone-dependent diseases, such as mammary carcinoma, highlighting the therapeutic relevance of these structures (Bidoit & Objois, 2008).
Synthesis of Azaheterocycles
Azabicyclo compounds have been utilized in Mn(III)-mediated formal [3+3]-annulation reactions to synthesize a diverse range of azaheterocycles. This methodology demonstrates the versatility of azabicyclo compounds in constructing complex heterocyclic frameworks, which are crucial in drug development and synthetic chemistry (Wang et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of 3-Azabicyclo[31It’s known that this compound is a derivative of the bicyclo[311]heptane structure . Bicyclo[3.1.1]heptanes have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Therefore, it’s plausible that 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride may interact with similar biological targets.
Mode of Action
The exact mode of action of 3-Azabicyclo[31It’s known that the compound was synthesized by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[31The compound’s core structure was incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests that the compound may interact with biochemical pathways related to histamine signaling.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[31The compound’s incorporation into the structure of the antihistamine drug rupatidine led to a dramatic improvement in physicochemical properties , suggesting potential enhancements in bioavailability.
Result of Action
The molecular and cellular effects of 3-Azabicyclo[31The compound’s incorporation into the structure of the antihistamine drug rupatidine led to a dramatic improvement in physicochemical properties , suggesting potential enhancements in therapeutic efficacy.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[31The compound’s synthesis involved the reduction of spirocyclic oxetanyl nitriles , suggesting that the compound’s stability and efficacy may be influenced by factors such as temperature and the presence of reducing agents.
Eigenschaften
IUPAC Name |
3-azabicyclo[3.1.1]heptan-1-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7-1-6(2-7)3-8-4-7;/h6,8-9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEOSOPPSMJXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)
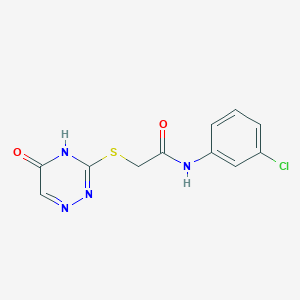



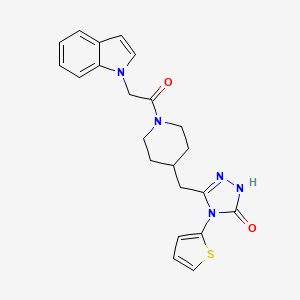
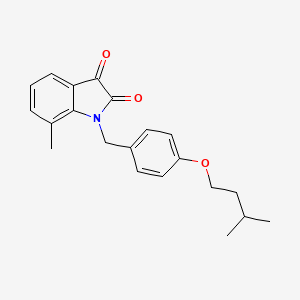
![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)
![6-Tert-butyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2996546.png)
![methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996548.png)
